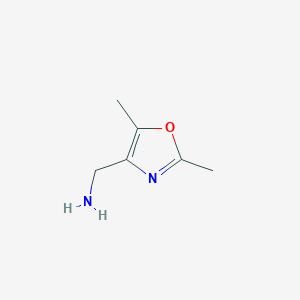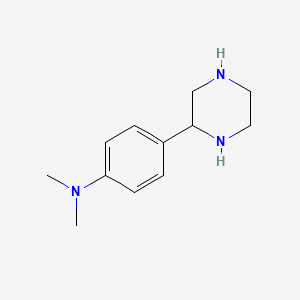
Dimethyl-(4-piperazin-2-yl-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-(4-piperazin-2-yl-phenyl)-amine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a compound with a piperazine moiety, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, was synthesized through the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . Another related compound, 1,4-piperazine-2,5-dione, was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate in a six-step process with a 23% yield . These syntheses involve multiple steps and are characterized by the formation of specific bonds and functional groups that contribute to the final molecular structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by intramolecular and intermolecular interactions. For example, the compound mentioned above is characterized by a weak intramolecular C—H⋯N interaction . The crystal packing of these molecules can be stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions . These interactions are crucial for the stability and conformation of the molecules in the solid state.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the piperazine ring and the substituents attached to it. The specific reactions and their outcomes depend on the nature of the substituents and the reaction conditions. For instance, the synthesis of the piperazine derivatives mentioned involves the formation of amide bonds and the introduction of nitro and oxadiazole groups, which are common functional groups in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups can lead to polymorphism, as seen in the case of 1,4-piperazine-2,5-dione, which produced different polymorphic crystalline forms . These forms exhibited distinct hydrogen-bonding networks, which can affect properties such as solubility, melting point, and stability. The association of these compounds in solution can be studied using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with association constants providing insights into their behavior in different solvents .
Applications De Recherche Scientifique
Metabolite Identification and Synthesis
- A study by Uldam et al. (2011) explored the biosynthesis and identification of a new class of metabolites related to Dimethyl-(4-piperazin-2-yl-phenyl)-amine. This research focused on a piperazine N-oxide/N-glucuronide metabolite found in human and animal urine and plasma. The study also detailed the synthesis of an N-O-glucuronic acid conjugate and highlighted its significance in understanding drug metabolism and disposition (Uldam et al., 2011).
Molecular Structure and Chemical Synthesis
- Shawish et al. (2021) investigated the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into the intermolecular interactions and electronic properties of these compounds. This research enhances our understanding of the chemical properties and potential applications of compounds related to Dimethyl-(4-piperazin-2-yl-phenyl)-amine (Shawish et al., 2021).
Antimicrobial Studies
- Rajkumar et al. (2014) conducted a study on the antimicrobial properties of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This research highlights the potential of Dimethyl-(4-piperazin-2-yl-phenyl)-amine derivatives in developing new antimicrobial agents (Rajkumar et al., 2014).
Photoinitiation in Polymerization
- Wu, Yang, and Zhan (1991) explored the use of piperazine derivatives, including those related to Dimethyl-(4-piperazin-2-yl-phenyl)-amine, in the photoinitiation of polymerization. Their findings provide valuable insights into the application of these compounds in industrial processes (Wu, Yang, & Zhan, 1991).
Neuroprotection and Alzheimer's Disease
- Lecanu et al. (2010) reported the synthesis and biological evaluation of a compound closely related to Dimethyl-(4-piperazin-2-yl-phenyl)-amine, demonstrating its potential as a neuroprotective agent and treatment for Alzheimer's disease. This study underscores the significance of such compounds in the field of neurology and pharmaceuticals (Lecanu et al., 2010).
Luminescent Properties and Photo-Induced Electron Transfer
- Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating their luminescent properties and potential for photo-induced electron transfer. This research opens avenues for applications in materials science and photonics (Gan et al., 2003).
Photophysical Properties in Solution
- Qin et al. (2005) studied the photophysical properties of borondipyrromethene analogues with piperazine substituents, contributing to the understanding of the fluorescence behavior of these compounds in various solvents. Such insights are crucial for the development of new fluorescent materials (Qin et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-4-piperazin-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-6,12-14H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRWHFVHAULXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587670 |
Source


|
| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904814-36-4 |
Source


|
| Record name | N,N-Dimethyl-4-(piperazin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

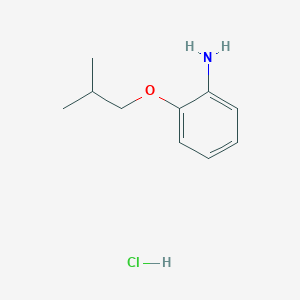



![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)
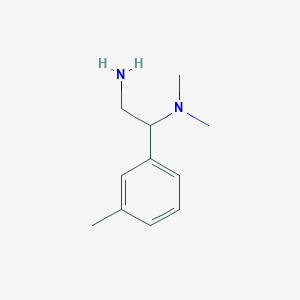
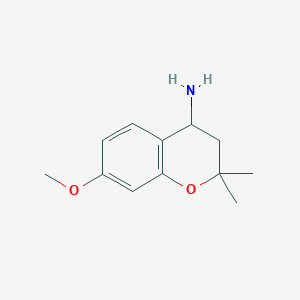
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)

